2-(4-Methylphenyl)ethanimidamide hydrochloride

概要

説明

2-(4-Methylphenyl)ethanimidamide hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medical and pharmaceutical studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 202.7 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethanimidamide hydrochloride typically involves the reaction of 4-methylbenzylamine with ethyl chloroformate to form an intermediate, which is then treated with ammonium chloride to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .

化学反応の分析

Types of Reactions

2-(4-Methylphenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted ethanimidamides.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : The compound serves as a building block for more complex molecules in organic chemistry. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

- Intermediate for Drug Development : Its structure allows it to be modified to create derivatives that may exhibit different pharmacological properties, thus playing a crucial role in drug discovery processes.

Biology

- Cellular Processes : Research indicates that 2-(4-Methylphenyl)ethanimidamide hydrochloride may influence cellular processes by interacting with specific enzymes or receptors. This interaction can lead to alterations in metabolic pathways, which is essential for understanding its biological effects.

- Potential Therapeutic Uses : Studies are ongoing to explore its efficacy in treating various medical conditions, particularly those related to enzyme activity modulation. The compound's mechanism of action involves inhibition or activation of specific pathways, which could be beneficial in therapeutic contexts.

Medicine

- Pharmaceutical Applications : The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique chemical properties make it suitable for formulation into drugs targeting specific diseases.

- Research on Sexual Dysfunction : Some studies suggest that derivatives of this compound may have applications in treating forms of female sexual dysfunction by acting as agonists at specific receptors .

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activities. The findings indicated that certain modifications enhanced the compound's potency against specific biological targets while maintaining low toxicity profiles .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Versatile reactions including oxidation and reduction |

| Biology | Modulates cellular processes | Potential effects on enzyme activity |

| Medicine | Active pharmaceutical ingredient | Investigated for therapeutic uses in sexual dysfunction |

作用機序

The mechanism of action of 2-(4-Methylphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The compound may inhibit or activate certain pathways, resulting in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

- 2-(4-Methoxyphenyl)ethanimidamide hydrochloride

- 2-(4-Chlorophenyl)ethanimidamide hydrochloride

- 2-(4-Fluorophenyl)ethanimidamide hydrochloride

Uniqueness

2-(4-Methylphenyl)ethanimidamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

2-(4-Methylphenyl)ethanimidamide hydrochloride, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed exploration. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

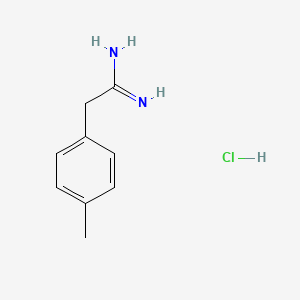

The compound is characterized by the following structural formula:

- Chemical Formula : C10H14ClN3

- Molecular Weight : 200.24 g/mol

This compound primarily interacts with various biological targets, influencing multiple pathways:

- GABA A Receptor Modulation : The compound acts as a positive allosteric modulator of GABA A receptors, enhancing neurotransmission in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for treating anxiety disorders.

- VEGFR-2 Inhibition : It has been identified as an inhibitor of VEGFR-2 kinase, crucial for angiogenesis. By blocking this receptor, the compound may reduce tumor growth and metastasis in cancer models.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is metabolized primarily by cytochrome P450 enzymes in the liver. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 1-2 hours post-administration.

- Distribution : The compound shows significant distribution in tissues, particularly in the liver and kidneys.

- Metabolism : Undergoes extensive hepatic metabolism with several metabolites identified.

- Excretion : Primarily excreted via urine as metabolites.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. For example:

- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values indicated significant inhibition of cell proliferation with a selectivity index favoring cancer cells over normal cells .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Neuropharmacological Studies

Research has highlighted the potential neuropharmacological applications of this compound:

- Anxiolytic Effects : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, correlating with its action on GABA A receptors.

- Cognitive Effects : Preliminary findings suggest potential benefits in cognitive function enhancement, warranting further investigation into its therapeutic applications for neurodegenerative diseases.

特性

IUPAC Name |

2-(4-methylphenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-7-2-4-8(5-3-7)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXPEOOYUIMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108168-90-7 | |

| Record name | Benzeneethanimidamide, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108168-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)ethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。